molecular formula C10H11NO2 B104388 (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 16251-45-9

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No.: B104388
CAS No.: 16251-45-9
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-CBAPKCEASA-N
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Description

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative known for its significant role in asymmetric synthesis. This compound is characterized by its unique stereochemistry, which is crucial for its application in various chemical reactions and processes. The presence of both a methyl and a phenyl group attached to the oxazolidinone ring contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-sulfonamide epiquinine as a catalyst to achieve high enantioselectivity . The reaction is carried out under mild conditions, often at room temperature, to ensure the preservation of the chiral integrity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl or methyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The molecular targets and pathways involved include interactions with various reagents and catalysts that promote enantioselective transformations .

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methyl-5-phenyl-2-oxazolidinone: The enantiomer of the compound , differing in its stereochemistry.

    (S)-4-Methyl-5-phenyl-2-oxazolidinone: Another stereoisomer with distinct chemical properties.

    4-Methyl-5-phenyl-2-oxazolidinone: The racemic mixture containing both enantiomers.

Uniqueness

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, making it invaluable in asymmetric synthesis and other applications requiring precise control over molecular chirality .

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936705, DTXSID40864668
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16251-45-9, 28044-22-6, 77943-39-6
Record name 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-2-oxazolidinone, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one useful in organic synthesis?

A1: (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one functions as a chiral auxiliary, meaning it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction. [] This is particularly useful in the synthesis of complex natural products where specific enantiomers are desired. For instance, it has been successfully employed in the total synthesis of (+)-15(S)-pumiliotoxin A and (+)-pumiliotoxin B. []

Q2: How does (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one enable enantioselective synthesis?

A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one was used as a chiral auxiliary to enable the separation of enantiomers. [] This suggests that the auxiliary creates a diastereomeric relationship in the reaction intermediates, which can be separated using standard techniques like chromatography. Following separation, the auxiliary is removed, yielding enantiopure target compounds.

Q3: Besides its use in natural product synthesis, are there other potential applications for (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one?

A3: Research indicates that (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one can be used as a template for creating molecularly imprinted polymers (MIPs). [] These MIPs demonstrate chiral recognition capabilities and could potentially be used in separation techniques like capillary electrochromatography for separating neutral enantiomers. This highlights the versatility of this compound beyond traditional organic synthesis.

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